6-Bromo-2,8-dimethylquinoline-4-thiol
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Overview
Description
6-Bromo-2,8-dimethylquinoline-4-thiol is a chemical compound with the molecular formula C11H10BrNS and a molecular weight of 268.17 g/mol . This compound is a thiol derivative, which means it contains a sulfur-hydrogen (–SH) group. It is known for its unique reactivity and selectivity, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,8-dimethylquinoline-4-thiol typically involves the bromination of 2,8-dimethylquinoline followed by thiolation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,8-dimethylquinoline-4-thiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The compound can undergo reduction reactions to modify the quinoline ring or the thiol group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of reduced quinoline derivatives.
Scientific Research Applications
6-Bromo-2,8-dimethylquinoline-4-thiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 6-Bromo-2,8-dimethylquinoline-4-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-chloro-2,8-dimethylquinoline: Similar structure but with a chlorine atom instead of a thiol group.
4-Bromo-2,8-dimethylquinoline: Lacks the thiol group, affecting its reactivity and applications.
Uniqueness
6-Bromo-2,8-dimethylquinoline-4-thiol is unique due to the presence of both bromine and thiol groups, which confer distinct reactivity and selectivity. This makes it a valuable compound for specific synthetic and research applications that other similar compounds may not be suitable for .
Properties
Molecular Formula |
C11H10BrNS |
---|---|
Molecular Weight |
268.17 g/mol |
IUPAC Name |
6-bromo-2,8-dimethyl-1H-quinoline-4-thione |
InChI |
InChI=1S/C11H10BrNS/c1-6-3-8(12)5-9-10(14)4-7(2)13-11(6)9/h3-5H,1-2H3,(H,13,14) |
InChI Key |
RTPPRNJDPUFLHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=CC2=S)C)Br |
Origin of Product |
United States |
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